3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide
Description
3-Bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a dimethylamino-substituted alkyne side chain. This compound is synthesized via coupling reactions, as exemplified in U.S. Patent No. 8,829,195, where it was prepared using (R)-3-bromo-N-(4-(chlorodifluoromethoxy)phenyl)-4-(3-hydroxypyrrolidin-1-yl)benzamide and a pinacol boronic ester under Suzuki-Miyaura conditions . The dimethylamino and alkyne moieties likely enhance its solubility and conformational rigidity, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
3-bromo-N-[4-(dimethylamino)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16(2)9-4-3-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNRRXBVEYLKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 4-(dimethylamino)but-2-yn-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the alkyne group allows for coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidation states and derivatives of the original compound.
Scientific Research Applications
Key Synthetic Pathways
| Synthetic Method | Key Features | Yield |
|---|---|---|
| Bromoketones with 2-aminopyridines | Metal-free conditions, mild temperatures | 83% - 97% |
| Use of TBHP and iodine as catalysts | Effective for amide formation | High selectivity |
Anticancer Activity
Research has indicated that compounds similar to 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide exhibit significant anticancer properties. For instance, studies have focused on hybrid inhibitors targeting mitotic kinases such as Nek2, which are crucial in cancer cell proliferation. Compounds based on similar scaffolds have shown selective inhibition against cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
The antimicrobial activity of benzamide derivatives has been extensively studied. Compounds with structural similarities to this compound have demonstrated efficacy against various bacterial strains. A study highlighted the synthesis of thiazole derivatives showing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies suggest that modifications to the benzamide framework can enhance antimicrobial potency.
Fluorescent Probes for Target Engagement Studies
Recent advancements have utilized compounds like this compound as fluorescent ligands for studying receptor interactions. These probes enable real-time monitoring of drug-receptor engagements, enhancing our understanding of pharmacodynamics in cellular environments . Such applications are critical for drug development processes.
Case Study 1: Anticancer Activity Against Breast Cancer
A series of benzamide derivatives were synthesized and tested for their activity against MCF7 breast cancer cells using the Sulforhodamine B assay. Compounds structurally related to this compound showed significant cytotoxic effects, indicating their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
In a comparative study involving various benzamide derivatives, compounds similar to this compound were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications led to enhanced antibacterial properties, validating the importance of structural variations in developing effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
The compound is compared to 3-Bromo-N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide (CAS: 883515-08-0), a commercial analog with distinct substituents:
- Core structure : Both compounds share a 3-bromo-benzamide backbone.
- Substituent variations: Target compound: A dimethylamino-substituted butynyl group at the amide nitrogen. Analog: A 2-fluorophenyl group at the amide nitrogen and a tetrahydrofuranmethoxy group at the 4-position of the benzene ring.
Table 1: Physicochemical and Commercial Comparison
Functional Implications
- The fluorophenyl and tetrahydrofuranmethoxy groups in the analog introduce electron-withdrawing and steric effects, which may reduce metabolic degradation.
- Biological relevance : Benzamide derivatives are often explored as kinase inhibitors or enzyme modulators. The bromine atom in both compounds could enable halogen bonding with biological targets.
Biological Activity
3-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide is a synthetic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and research findings.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 3-bromobenzoyl chloride and 4-(dimethylamino)but-2-yn-1-amine.
- Reaction Conditions : The reaction is conducted under controlled conditions, often using a base such as triethylamine to facilitate the formation of the amide bond.
- Purification : Purification methods like recrystallization or column chromatography are employed to achieve high purity of the final product .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
The compound interacts with specific molecular targets, modulating their activity. It can bind to enzymes or receptors, leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application context .
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various biological pathways:
- Nek2 Kinase Inhibition : A study on related compounds showed that they could inhibit the mitotic kinase Nek2, which is crucial for cell cycle regulation. These inhibitors displayed varying degrees of potency, with some achieving IC50 values in the micromolar range .
Case Studies
- Cancer Cell Lines : Similar benzamide derivatives have been evaluated for their effects on non-small cell lung cancer (NSCLC). A notable compound showed inhibition of FGFR1 in NSCLC cell lines with IC50 values ranging from 1.25 µM to 2.31 µM, inducing cell cycle arrest and apoptosis .
- Fluorescent Ligands : Research utilizing fluorescent ligands targeting chemokine receptors has demonstrated binding affinities in the low nanomolar range, indicating potential for therapeutic applications in targeting cancer and inflammatory diseases .
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Key Functional Groups | Biological Activity |
|---|---|---|
| 3-bromo-N,N-dimethylaniline | Bromine, Dimethylamino | Moderate enzyme inhibition |
| 4-(dimethylamino)but-2-yn-1-amine | Alkyne, Dimethylamino | Limited biological activity |
| This compound | Bromine, Alkyne, Amide | Broad range of biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
